molecular formula C8H12N2O2 B8811232 3-Allyl-5,5-dimethylhydantoin CAS No. 3366-92-5

3-Allyl-5,5-dimethylhydantoin

Cat. No. B8811232
M. Wt: 168.19 g/mol
InChI Key: HOJYCNSTMZLRCV-UHFFFAOYSA-N
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Patent
US04256867

Procedure details

640.6 g (5 mols) of 5,5-dimethylhydantoin, 420.9 g (5 mols+10% excess) of allyl chloride, 380.1 g (2.5 mols+10% excess) of potassium carbonate and 1,000 ml of dimethylformamide are reacted, and worked up, analogously to Example 1. 820 g (97.5% of theory) of a brownish waxy crude product are obtained and are purified by distillation. 713.7 g (84.9% of theory) of a distillate are obtained; this boils at 114° C./13.3 Pas and melts at 66.2°-68.7° C.
Quantity
640.6 g
Type
reactant
Reaction Step One
Quantity
420.9 g
Type
reactant
Reaction Step One
Quantity
380.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[CH2:10](Cl)[CH:11]=[CH2:12].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:12]([N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7])[CH:11]=[CH2:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
640.6 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
420.9 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
380.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(NC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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